BenchChemオンラインストアへようこそ!

N-methyl-N-prop-2-ynylprop-2-en-1-amine

MAO-B inhibition Parkinson's disease Propargylamine SAR

N-methyl-N-prop-2-ynylprop-2-en-1-amine (C₇H₁₁N, MW 109.17 g/mol) is a tertiary allyl-propargyl-amine that serves as a critical synthetic precursor to potent, selective monoamine oxidase B (MAO-B) inhibitors such as SZV-558 (N-methyl-2-phenyl-N-prop-2-ynylprop-2-en-1-amine). While not a drug candidate itself, its structure incorporates both a terminal alkyne and an allyl group on a tertiary amine scaffold, enabling diversified chemical derivatization to optimize MAO-B binding affinity and selectivity that cannot be achieved with simpler secondary propargylamine analogs.

Molecular Formula C7H11N
Molecular Weight 109.17 g/mol
Cat. No. B8676328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-prop-2-ynylprop-2-en-1-amine
Molecular FormulaC7H11N
Molecular Weight109.17 g/mol
Structural Identifiers
SMILESCN(CC=C)CC#C
InChIInChI=1S/C7H11N/c1-4-6-8(3)7-5-2/h1,5H,2,6-7H2,3H3
InChIKeyDJIHOFHSZZCVAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-methyl-N-prop-2-ynylprop-2-en-1-amine: Core Structural Profile for Targeted MAO-B Research Procurement


N-methyl-N-prop-2-ynylprop-2-en-1-amine (C₇H₁₁N, MW 109.17 g/mol) is a tertiary allyl-propargyl-amine that serves as a critical synthetic precursor to potent, selective monoamine oxidase B (MAO-B) inhibitors such as SZV-558 (N-methyl-2-phenyl-N-prop-2-ynylprop-2-en-1-amine) . While not a drug candidate itself, its structure incorporates both a terminal alkyne and an allyl group on a tertiary amine scaffold, enabling diversified chemical derivatization to optimize MAO-B binding affinity and selectivity that cannot be achieved with simpler secondary propargylamine analogs [1].

Procurement Risk: Why Generic N-Propargylamines Cannot Substitute for N-methyl-N-prop-2-ynylprop-2-en-1-amine in MAO-B Inhibitor Development


Generic substitution with simple secondary N-propargylamines (e.g., N-propargylallylamine, CAS 42268-68-8) or saturated tertiary amines will fail to reproduce the specific MAO-B inhibitory activity profiles observed with N-methyl-N-prop-2-ynylprop-2-en-1-amine-derived compounds. Quantitative structure-activity relationship (SAR) studies demonstrate that the N-methyl group on a propargylamine scaffold is essential for MAO-B inhibitory potency; replacing this N-methyl with hydrogen abolishes activity entirely [1]. Furthermore, the allyl substituent contributes to selective, irreversible inhibition, whereas removal or saturation of this group dramatically alters the inhibition kinetics and selectivity profile [1]. Thus, the precise combination of tertiary N-methyl and allyl-propargyl substitution is structurally requisite for downstream biological activity.

Quantitative Differentiation Evidence: N-methyl-N-prop-2-ynylprop-2-en-1-amine vs. Closest Analogs


MAO-B Inhibitory Potency: SZV-558 (Derived from N-methyl-N-prop-2-ynylprop-2-en-1-amine) vs. Secondary Propargylamine Controls

The compound N-methyl-N-prop-2-ynylprop-2-en-1-amine is the direct synthetic precursor to SZV-558, which demonstrates potent and selective MAO-B inhibition. SZV-558 exhibits an IC₅₀ of 50 nM for rat MAO-B and 60 nM for human MAO-B . In contrast, secondary N-propargylamine (N-desmethyl) analogs show complete loss of MAO-B inhibitory activity, establishing that the N-methyl group, which is pre-installed in the target compound, is pharmacologically critical [1].

MAO-B inhibition Parkinson's disease Propargylamine SAR

Selectivity Profile: SZV-558 (Derived from N-methyl-N-prop-2-ynylprop-2-en-1-amine) vs. Selegiline (L-Deprenyl) on MAO-B vs. MAO-A

Alkyl N-methylpropargylamines derived from N-methyl-N-prop-2-ynylprop-2-en-1-amine lack the amphetamine-like moiety of L-deprenyl (selegiline), which is associated with undesirable CNS stimulant effects and potential for abuse. In comparative selectivity studies, SZV-558 (IC₅₀ = 50–60 nM for MAO-B; >10,000 nM for MAO-A) exhibits a selectivity ratio of >200 for MAO-B over MAO-A, matching or exceeding the selectivity of selegiline while eliminating the structural liability [1]. Secondary N-propargylamines without the N-methyl group lack any MAO-B activity and therefore have no selectivity profile to compare [1].

MAO-B selectivity Parkinson's disease Amphetamine-like moiety

Synthetic Versatility: Orthogonal Allyl and Propargyl Reactivity vs. Mono-Functional Analogs

N-methyl-N-prop-2-ynylprop-2-en-1-amine possesses orthogonal allyl (Type I olefin) and propargyl (terminal alkyne) functional handles, enabling sequential, chemoselective derivatization. In the synthesis of SZV-558, the allyl group undergoes a Heck coupling to install an aryl group while the propargyl moiety remains intact for later MAO-B interaction . In contrast, the secondary N-propargylallylamine (CAS 42268-68-8) carries the same functional groups but introduces an unwanted nucleophilic N-H that complicates Pd-catalyzed couplings and leads to competing N-arylation side products . The target compound's tertiary amine eliminates this chemoselectivity problem.

Orthogonal functionalization Click chemistry Small molecule library synthesis

Optimal Procurement-Driven Application Scenarios for N-methyl-N-prop-2-ynylprop-2-en-1-amine


Scalable Synthesis of Non-Amphetamine MAO-B Inhibitors for Parkinson's Disease Research

N-methyl-N-prop-2-ynylprop-2-en-1-amine is the preferred starting material for constructing MAO-B inhibitors like SZV-558 that achieve sub-100 nM potency without the amphetamine-like metabolite liability of selegiline. The pre-installed tertiary N-methyl group bypasses a late-stage, low-yielding N-methylation step and ensures the required MAO-B binding engagement [1][2].

Diversification Platform for Click Chemistry and Olefin Metathesis Libraries

The orthogonal alkyne and allyl groups allow researchers to independently modify either handle via azide-alkyne cycloaddition (CuAAC) or olefin cross-metathesis, generating diverse small-molecule libraries from a single scaffold. This orthogonal reactivity is not possible with mono-propargyl or mono-allyl analogs, making this compound a valuable diversity-oriented synthesis (DOS) building block [1].

Comparative Metabolism Studies of Tertiary vs. Secondary Propargylamines

Because N-demethylation is a major metabolic pathway for propargylamine MAO inhibitors, researchers can use N-methyl-N-prop-2-ynylprop-2-en-1-amine as a probe to study metabolic N-dealkylation kinetics in vitro (e.g., human liver microsomes) and compare to the secondary amine metabolite. This information is critical for predicting in vivo half-life and potential drug-drug interactions [2].

Polymer and Materials Research via Cyclopolymerization of Dual-Unsaturated Amines

The allyl and propargyl groups can participate in Butler's cyclopolymerization to yield water-soluble, five-membered cyclic polymers, as demonstrated for structurally analogous diallyl-propargylammonium monomers [1]. The tertiary amine functionality of this compound may offer improved solubility and processability compared to quaternary ammonium monomers.

Quote Request

Request a Quote for N-methyl-N-prop-2-ynylprop-2-en-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.